ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
The compound “ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved the use of substituted alkyne and substituted azide in tetrahydrofolate . The reaction mass was poured into crushed ice and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was part of a series of reactions involving substituted alkynes and azides . The reaction mass was poured into crushed ice and extracted with ethyl acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthetic Approaches and Chemical Properties
- Heterocyclic Synthesis : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used in a study to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing the compound's utility in generating diverse heterocyclic systems (Mohareb et al., 2004).
- Fluoromethyl Analogues : Research on the synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl as herbicides demonstrates the compound's relevance in agricultural chemistry (Morimoto et al., 1990).
Biological Activities and Potential Therapeutic Applications
- Anticancer Activity : A study designed and synthesized novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates, evaluating their inhibitory activity against topoisomerase IIα and cytotoxicity against various cancerous cell lines, highlighting the compound's potential as an anticancer agent (Alam et al., 2016).
- Antimicrobial Activity : Novel pyrazolo[3,4-d]pyrimidin derivatives were synthesized and assessed for their antibacterial and antifungal activities, indicating the compound's utility in developing new antimicrobial agents (Khobragade et al., 2010).
Fluorescence and Sensor Applications
- Fluorescent pH Sensor : A heteroatom-containing luminogen demonstrated tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, functioning as a fluorescent pH sensor, showcasing the potential application in sensing and imaging technologies (Yang et al., 2013).
Antibacterial Agents
- Sulfonamido Moiety Heterocycles : Research aimed at synthesizing new heterocyclic compounds with a sulfonamido moiety for antibacterial use, highlighting the compound's versatility in generating antibacterial agents (Azab et al., 2013).
Mechanism of Action
The compound showed promising neuroprotective and anti-inflammatory properties . It exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
properties
IUPAC Name |
ethyl N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN7O2/c1-3-28-18(27)23-15-8-11(2)24-26(15)17-14-9-22-25(16(14)20-10-21-17)13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJIZYNQNQUZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate |
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